molecular formula C12H8N4S B14326388 3,5-Dipyridin-3-yl-1,2,4-thiadiazole CAS No. 105678-89-5

3,5-Dipyridin-3-yl-1,2,4-thiadiazole

Cat. No.: B14326388
CAS No.: 105678-89-5
M. Wt: 240.29 g/mol
InChI Key: PJSNUISYDHNJTG-UHFFFAOYSA-N
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Description

3,5-Dipyridin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with pyridine groups at the 3 and 5 positionsThe incorporation of pyridine rings enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole typically involves the cyclization of thioamides. One common method starts with the oxidation of thioamides, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of molecular dihalogens as oxidizing agents in alcoholic solutions .

    Oxidation of Thioamides: Thioamides are oxidized using molecular dihalogens such as chlorine or bromine in an alcoholic solvent like ethanol.

    Cyclization: The oxidized thioamide undergoes cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dipyridin-3-yl-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the thiadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects in diseases such as cancer and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern with pyridine rings, which enhances its ability to interact with biological targets and form coordination complexes. This makes it a valuable scaffold in medicinal chemistry and materials science .

Properties

CAS No.

105678-89-5

Molecular Formula

C12H8N4S

Molecular Weight

240.29 g/mol

IUPAC Name

3,5-dipyridin-3-yl-1,2,4-thiadiazole

InChI

InChI=1S/C12H8N4S/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H

InChI Key

PJSNUISYDHNJTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NSC(=N2)C3=CN=CC=C3

Origin of Product

United States

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